molecular formula C9H9NO2 B1615946 (4-Methoxyphenyl)glycolonitrile CAS No. 33646-40-1

(4-Methoxyphenyl)glycolonitrile

Cat. No. B1615946
CAS RN: 33646-40-1
M. Wt: 163.17 g/mol
InChI Key: WLDAAMXETLHTER-UHFFFAOYSA-N
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Description

“(4-Methoxyphenyl)glycolonitrile” is a chemical compound used for experimental and research purposes . It is also known by its CAS number 33646-40-1 .


Synthesis Analysis

The synthesis of glycolonitrile, a related compound, involves the reaction of hydrogen cyanide and formaldehyde . The formaldehyde feed stream is heated before reacting with hydrogen cyanide, resulting in an aqueous glycolonitrile solution with fewer impurities . This process enables the production of an aqueous glycolonitrile solution that requires less post-reaction purification .

Scientific Research Applications

Electrochemical Applications

One study explores the use of 4-(Trifluoromethyl)-benzonitrile, a compound related to (4-Methoxyphenyl)glycolonitrile, as an electrolyte additive for high voltage lithium-ion batteries. This additive significantly improves the cyclic stability of the batteries, indicating the potential of related compounds in enhancing battery performance (Huang et al., 2014).

Biomedical Research

Another research focus is the development of new methoxypoly(ethylene glycol) (mPEG) derivatives for the preparation of ribosome-inactivating protein conjugates. These derivatives are used to modify proteins like gelonin, preserving their biological activity while improving their pharmacokinetic behavior, indicating potential applications in drug delivery systems (Arpicco et al., 2002).

Nerve-Highlighting for Surgery

Research into nerve-highlighting fluorescent contrast agents for image-guided surgery has led to the development of compounds that can cross the blood-nerve and blood-brain barriers, rendering myelinated nerves fluorescent. This advance aids in sparing nerves during surgical procedures, potentially reducing surgery-related morbidity (Gibbs-Strauss et al., 2011).

Hydrogel Development

Studies on robust and adhesive hydrogels from cross-linked poly(ethylene glycol) and silicate for biomedical use show the potential of such hydrogels in developing adhesive tissue engineering matrices, wound dressings, and other medical applications (Wu et al., 2013).

Molecular Electronics

Research on new series of luminescent compounds for potential use in molecular electronics demonstrates the influence of alkoxy chain length and the presence of methoxy pyridine and benzonitrile rings on their liquid crystalline behavior and photophysical properties. This suggests applications in developing new materials for electronic and optoelectronic devices (Ahipa et al., 2014).

Safety and Hazards

The safety data sheet for a related compound, 4-Methoxyphenol, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It also mentions that it may form combustible dust concentrations in air .

Biochemical Analysis

properties

IUPAC Name

2-hydroxy-2-(4-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDAAMXETLHTER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501269541
Record name 2-Hydroxy-2-(4-methoxyphenyl)acetonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33646-40-1
Record name 2-Hydroxy-2-(4-methoxyphenyl)acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33646-40-1
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Record name Mandelonitrile, p-methoxy-
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Record name (p-Methoxyphenyl)glycolonitrile
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Record name 2-Hydroxy-2-(4-methoxyphenyl)acetonitrile
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Record name (4-methoxyphenyl)glycolonitrile
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Synthesis routes and methods I

Procedure details

Water (720 ml), sodium bisulfite (81 g, 0.775 mol, 1.2 equiv) and p-anisaldehyde (88 g, 0.646 mol, 1.0 equiv) are combined, warmed to 40° C. and stirred for 3 hrs. The slurry is cooled to 5° C., and sodium cyanide (35 g, 0.711 mol, 1.1 equiv) in 140 ml water is added. The reaction is stirred for 2 hrs. at 5° C., then warmed to room temperature, and methyl-t-butyl ether (MTBE) (400 ml) added. The layers are separated after a brief stir, and the aqueous phase re-extracted with MTBE (100 ml). The combined organic layers were dried (MgSO4), and concentrated to an oil, which was seeded to afford product: 69.5 g, 65.9%. The material can be recrystallized from toluene (3 ml per g substrate, heat to 35° C., cool to 5° C., 90% recovery).
Quantity
81 g
Type
reactant
Reaction Step One
Quantity
88 g
Type
reactant
Reaction Step Two
Quantity
35 g
Type
reactant
Reaction Step Three
Name
Quantity
140 mL
Type
solvent
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Four
Name
Quantity
720 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To 49 g (1 mole) of sodium cyanide and 136 g (1 mole) anisaldehyde in ethyl alcohol 800 ml), containing triethylamine (5 mol %, 5.1 g) is added HCl gas (1 mol, 36.5 g) over 30 minutes at 5°-10° C. The resulting slurry is stirred at that temperature for 6 hours. In situ sampling of the reaction mixture shows the reaction to be complete. Additional HCl (0.2 moles) is added to quench the reaction. tHE solution is filtered and used in the next step without further purification. Yield, ca. 80%.
Quantity
49 g
Type
reactant
Reaction Step One
Quantity
136 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
36.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0.2 mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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